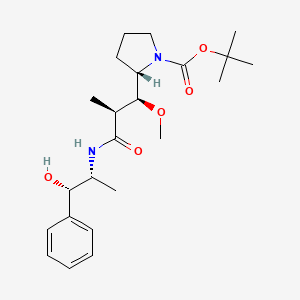

(S,S,S,S,R)-Boc-Dap-NE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H36N2O5 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

tert-butyl (2S)-2-[(1S,2S)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16+,18-,19+,20-/m0/s1 |

InChI Key |

XJDVGABQIFOWFC-ZRSLWSEBSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O |

Canonical SMILES |

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S,S,S,S,R)-Boc-Dap-NE: Structure, Properties, and Synthetic Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic context of the stereoisomer (S,S,S,S,R)-Boc-Dap-NE. This compound is a key intermediate in the synthesis of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). Due to the specificity of the stereochemistry, direct experimental data for this particular isomer is not widely available. Therefore, this guide presents a combination of inferred properties based on related isomers and general synthetic methodologies.

Chemical Structure and Stereochemistry

This compound is a complex molecule comprising a Boc-protected dolaproine (Dap) moiety amide-linked to a norephedrine (B3415761) (NE) moiety. The molecule possesses five chiral centers, and the specific configuration is designated as (S,S,S) for the dolaproine portion and (S,R) for the norephedrine portion.

The systematic name for the core structure is tert-butyl (2S)-2-((2R,3R)-3-methoxy-2-methyl-1-oxo-1-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)propan-2-yl)pyrrolidine-1-carboxylate.

Chemical Structure of this compound:

Physicochemical Properties

Quantitative data for the specific (S,S,S,S,R) stereoisomer is not readily found in public databases. However, the physical and chemical properties are expected to be very similar to other documented stereoisomers, such as (R,S,S,R,S)-Boc-Dap-NE. The following table summarizes these likely properties.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₆N₂O₅ | [1] |

| Molecular Weight | 420.54 g/mol | [1] |

| Appearance | Expected to be a solid | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | - |

| Purity (of related isomers) | >98% | [1] |

Synthetic Context and Experimental Protocols

This compound is a synthetic intermediate in the multi-step synthesis of Monomethyl Auristatin E (MMAE). The synthesis of MMAE is a convergent process where different fragments of the molecule are synthesized separately and then coupled together. The formation of Boc-Dap-NE involves the amide coupling of a protected dolaproine derivative with a norephedrine derivative.

Representative Experimental Protocol: Amide Coupling of Boc-Dolaproine and Norephedrine Derivative

This protocol is a general representation of the amide bond formation step.

Materials:

-

N-Boc-Dolaproine

-

(1S,2R)-2-amino-1-phenylpropan-1-ol (a norephedrine derivative)

-

Coupling agent (e.g., HATU, HBTU)

-

Non-nucleophilic base (e.g., DIPEA, NMM)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-Dolaproine (1 equivalent) in the anhydrous solvent. Add the coupling agent (1.1 equivalents) and the non-nucleophilic base (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve the norephedrine derivative (1.05 equivalents) in the anhydrous solvent.

-

Coupling Reaction: Slowly add the solution of the norephedrine derivative to the activated Boc-Dolaproine solution. Let the reaction proceed at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired this compound.

Biological Significance and Mechanism of Action of the Final Product (MMAE)

This compound is a precursor to Monomethyl Auristatin E (MMAE), a potent tubulin polymerization inhibitor. MMAE is the cytotoxic payload in several antibody-drug conjugates (ADCs). The ADC delivers MMAE selectively to cancer cells. Once inside the cell, MMAE is released and disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

dot

Caption: Mechanism of action of MMAE delivered by an ADC.

Experimental and Synthetic Workflow

The synthesis of this compound is a key step in the overall production of MMAE. The following diagram illustrates a generalized workflow for its synthesis and subsequent use.

dot

Caption: Synthetic workflow for this compound and its conversion to MMAE.

References

An In-depth Technical Guide on Boc-Dap-NE Isomers and Their Role in the Synthesis of Monomethyl Auristatin E (MMAE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of (R,S,S,R,S)-Boc-Dap-NE

The following table summarizes the key quantitative data for the (R,S,S,R,S)-Boc-Dap-NE isomer.

| Property | Value |

| CAS Number | 2994330-72-0 |

| Molecular Formula | C23H36N2O5 |

| Molecular Weight | 420.54 g/mol |

Role in the Synthesis of Monomethyl Auristatin E (MMAE)

Boc-Dap-NE and its various stereoisomers are essential intermediates in the multi-step synthesis of Monomethyl auristatin E (MMAE). MMAE is a synthetic analogue of the natural product dolastatin 10, a powerful antimitotic agent. The synthesis of MMAE is a complex process that involves the careful coupling of several amino acid derivatives to construct the final pentapeptide-like structure. Boc-Dap-NE represents a key dipeptide fragment within this structure.

The stereochemistry of these intermediates is crucial, as it dictates the final conformation of the MMAE molecule and, consequently, its biological activity. The existence of inactive isomers like (R,S,S,R,S)-Boc-Dap-NE is vital for research and development, as they are used as negative controls in experiments to confirm that the cytotoxic effects of MMAE are specific to the active stereoisomer.

Experimental Context and Application

While a detailed, step-by-step synthesis protocol for (S,S,S,S,R)-Boc-Dap-NE is not publicly documented, the general approach to synthesizing MMAE involves a convergent strategy. This involves the independent synthesis of key fragments, which are then coupled together. The synthesis of intermediates like Boc-Dap-NE typically involves standard peptide coupling techniques.

In a research setting, the primary use of the (R,S,S,R,S)-Boc-Dap-NE isomer is as an experimental control. When evaluating the efficacy of an MMAE-based ADC, researchers will often use a conjugate containing the inactive MMAE isomer (synthesized from the inactive Boc-Dap-NE isomer) to demonstrate that the observed anti-cancer activity is a direct result of the specific stereochemistry of the active drug and not due to other factors.

Mechanism of Action of MMAE in Antibody-Drug Conjugates (ADCs)

Monomethyl auristatin E is too toxic to be used as a standalone chemotherapy drug.[1][2] Instead, it is attached to a monoclonal antibody that specifically targets a protein (antigen) on the surface of cancer cells.[1] This combination is known as an Antibody-Drug Conjugate (ADC). The mechanism of action of an MMAE-based ADC is a multi-step process:

-

Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to the target antigen on the tumor cell surface.

-

Internalization: The ADC-antigen complex is then internalized by the cancer cell.

-

Payload Release: Inside the cell, the linker connecting the antibody to the MMAE is cleaved, releasing the cytotoxic payload.

-

Inhibition of Tubulin Polymerization: The released MMAE binds to tubulin, a protein that is essential for the formation of microtubules. Microtubules are a key component of the cell's cytoskeleton and the mitotic spindle, which is necessary for cell division. By disrupting tubulin polymerization, MMAE prevents the cancer cell from dividing.[1][2]

-

Cell Cycle Arrest and Apoptosis: The disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[3]

The high potency of MMAE makes it an effective anti-cancer agent, and its targeted delivery via an ADC minimizes damage to healthy cells, thereby reducing the side effects associated with traditional chemotherapy.[2]

Workflow and Mechanism of Action Diagram

The following diagram illustrates the role of Boc-Dap-NE as a precursor in the synthesis of MMAE and the subsequent mechanism of action of an MMAE-based Antibody-Drug Conjugate.

Caption: Synthesis of MMAE from Boc-Dap-NE and its use in an ADC.

References

The Role of (S,S,S,S,R)-Boc-Dap-NE in MMAE Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of (S,S,S,S,R)-Boc-Dap-NE within the synthetic framework of Monomethyl Auristatin E (MMAE), a potent cytotoxic agent widely used as a payload in antibody-drug conjugates (ADCs). We will explore the stereochemical intricacies of MMAE synthesis, detail the function of key intermediates, and present representative experimental protocols.

Introduction to Monomethyl Auristatin E (MMAE)

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10. It is a highly potent antimitotic agent that functions by inhibiting tubulin polymerization, a critical process for cell division. Due to its extreme cytotoxicity, MMAE is not used as a standalone drug but is a critical component of several clinically approved and investigational ADCs. In an ADC, MMAE is chemically linked to a monoclonal antibody that targets a specific antigen on cancer cells, allowing for the targeted delivery of the cytotoxic payload.

The structure of MMAE is that of a pentapeptide-like molecule, comprising several unique amino acid subunits. The precise stereochemistry of each chiral center in the molecule is crucial for its biological activity.

The Synthesis of MMAE: A Convergent Approach

The total synthesis of MMAE is a complex, multi-step process that is typically achieved through a convergent synthesis strategy. This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the final stages. This method is generally more efficient for large-scale production than a linear synthesis approach.

A common convergent strategy for MMAE involves the synthesis of two key fragments:

-

An N-terminal tripeptide fragment.

-

A C-terminal dipeptide fragment.

The intermediate Boc-Dap-NE is a protected dipeptide that forms a core component of the C-terminal fragment of MMAE. It consists of a Boc-protected diaminopropionic acid (Dap) residue coupled to a norephedrine (B3415761) (NE) derivative.

The Critical Role of Stereochemistry

The biological activity of MMAE is highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry at its multiple chiral centers. Even a minor change in the stereoconfiguration at one of these centers can lead to a significant loss of cytotoxic potency. In drug development, it is common for only one of a number of possible stereoisomers to be biologically active. The other isomers may be inactive or, in some cases, even exhibit undesirable toxic effects.

This high degree of stereospecificity necessitates careful control during the synthesis to ensure that only the desired, biologically active stereoisomer of MMAE is produced.

The Role of this compound: An Inactive Isomer for Experimental Control

The specific stereoisomer This compound is identified in the scientific literature as an inactive isomer of the Boc-Dap-NE intermediate.[1][2] Its primary role in the context of MMAE synthesis is not as a direct precursor to the final active drug, but rather as an experimental control .[1][2]

The use of inactive isomers as negative controls is a critical practice in drug synthesis and development for several reasons:

-

Validation of Biological Assays: By comparing the biological activity of the final product synthesized with the correct, active intermediate against a product synthesized with the inactive this compound, researchers can confirm that the observed cytotoxicity is indeed due to the specific stereochemistry of MMAE.

-

Confirmation of Stereospecificity: Its use helps to verify that the synthetic route is stereospecific and that the process is not producing a mixture of active and inactive isomers.

-

Troubleshooting and Quality Control: If a batch of synthesized MMAE shows lower than expected potency, the presence of inactive isomers could be a potential cause. Having a well-characterized inactive standard like this compound is invaluable for analytical method development and impurity profiling.

The logical workflow for the use of this compound as a negative control is depicted in the following diagram:

References

(S,S,S,S,R)-Boc-Dap-NE: A Technical Guide to its Application as an Inactive Control Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, particularly in the context of potent cytotoxic agents like tubulin inhibitors, the use of appropriate controls is paramount for the validation of experimental results. This technical guide provides an in-depth overview of (S,S,S,S,R)-Boc-Dap-NE, a stereoisomer of a key synthetic intermediate of Monomethylauristatin E (MMAE), and its application as an inactive control compound. Understanding the rationale and methodology for employing such a control is critical for accurately interpreting the biological activity of potential therapeutic agents.

MMAE is a highly potent anti-mitotic agent that functions by inhibiting tubulin polymerization, a critical process for cell division. It is a common payload in antibody-drug conjugates (ADCs). The synthesis of MMAE involves a series of stereospecific steps, and the biological activity of the final compound is highly dependent on its stereochemistry. This compound is a stereoisomer of a precursor in the MMAE synthesis pathway and is specifically designed to lack the biological activity of its active counterpart, making it an ideal negative control for in vitro and cell-based assays.[1][2]

The Principle of Stereoisomeric Inactivity

The biological activity of many small molecules, including tubulin inhibitors, is contingent upon a precise three-dimensional arrangement of atoms that allows for specific binding to their target protein. Even minor changes in the stereochemistry of a molecule can dramatically reduce or abolish its biological activity. This principle is the foundation for the use of inactive stereoisomers as negative controls.

This compound serves as a negative control because its specific spatial arrangement of atoms prevents it from effectively binding to the tubulin protein. Consequently, it does not interfere with the polymerization of tubulin into microtubules, a process that is inhibited by the active form of the molecule and by MMAE. By using this inactive isomer in parallel with the active compound, researchers can confirm that the observed biological effects are a direct result of the specific molecular interactions of the active compound and not due to non-specific effects or experimental artifacts.

Data Presentation

For illustrative purposes, a comparative data table would typically be structured as follows:

| Compound | Stereochemistry | Target | Assay | IC50 (nM) |

| Active MMAE Precursor | (R,S,S,R,S) | Tubulin | Tubulin Polymerization | Expected to be low nM |

| This compound | (S,S,S,S,R) | Tubulin | Tubulin Polymerization | Expected to be >10,000 |

| Paclitaxel (Positive Control) | - | Tubulin | Tubulin Polymerization | ~10 |

| DMSO (Vehicle Control) | - | - | Tubulin Polymerization | No effect |

Note: The IC50 values for the active precursor and this compound are hypothetical and for illustrative purposes only, as specific experimental data for these compounds were not found in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound would be used as an inactive control.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compounds: Active isomer, this compound (inactive control)

-

Positive control (e.g., Paclitaxel or Colchicine)

-

Vehicle control (e.g., DMSO)

-

Pre-chilled 96-well plates

-

Temperature-controlled microplate reader

Protocol:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to the desired final concentration (e.g., 3 mg/mL).

-

Prepare a working solution of GTP (1 mM) in General Tubulin Buffer.

-

Prepare stock solutions of the active compound, this compound, and positive control in DMSO. Create a serial dilution in General Tubulin Buffer.

-

-

Assay Procedure:

-

In a pre-chilled 96-well plate, add 10 µL of the compound dilutions (active isomer, inactive control, positive control, and vehicle control) to their respective wells.

-

To initiate the polymerization reaction, add 90 µL of the cold tubulin/GTP solution to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure the change in absorbance (turbidity) at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance versus time for each condition.

-

The rate of polymerization and the maximum polymer mass can be determined from the curves.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

The IC50 value for the active compound can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration. This compound is expected to show no significant inhibition at high concentrations.

-

Visualizations

Signaling Pathway Diagram

Caption: Conceptual diagram of tubulin inhibition pathway.

Experimental Workflow Diagram

Caption: Workflow for an in vitro tubulin polymerization assay.

Logical Relationship Diagram

References

Stereochemistry of Boc-Dap-NE Isomers and Their Activity: An In-depth Technical Guide

Executive Summary: The stereochemical configuration of molecules is a critical determinant of their biological activity. In the realm of drug development, particularly with complex biomolecules and their components, understanding the influence of chirality is paramount for optimizing efficacy and safety. This technical guide delves into the stereochemistry of Boc-Dap (tert-butoxycarbonyl-diaminopropionic acid) derivatives, with a focus on how the spatial arrangement of atoms impacts their biological function. While the specific entity "Boc-Dap-NE" is not consistently defined in publicly available literature, the principles of stereoselectivity are well-illustrated by analogous structures used in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs). This guide will use the well-documented example of stereoisomeric dipeptide linkers in ADCs to provide a comprehensive overview of the synthesis, characterization, and differential activity of such chiral molecules.

The Critical Role of Stereochemistry in Biological Activity

Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms, often exhibit distinct pharmacological profiles.[1] This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers, leading to variations in binding affinity, metabolic stability, and therapeutic effect. For drug development professionals, a thorough understanding of stereochemistry is essential for the rational design of potent and selective therapeutic agents.

In the context of Antibody-Drug Conjugates (ADCs), the linker component, which connects the antibody to the cytotoxic payload, plays a pivotal role in the overall efficacy and tolerability of the therapeutic. The stereochemistry of the amino acids within peptidic linkers can significantly influence the ADC's properties.

Stereoisomers of Dipeptide Linkers in Antibody-Drug Conjugates: A Case Study

A compelling example of the impact of stereochemistry is seen in ADCs featuring indolinobenzodiazepine payloads connected to the antibody via dipeptide linkers. A study systematically evaluated all four stereoisomers of an alanyl-alanine dipeptide linker to determine the role of stereochemistry on the ADC's antitumor activity and tolerability. The four configurations are L-Ala-L-Ala, D-Ala-L-Ala, L-Ala-D-Ala, and D-Ala-D-Ala.

Quantitative Analysis of Biological Activity

The biological activity of the ADCs constructed with the four stereoisomeric linkers was assessed through in vitro cytotoxicity assays against various cancer cell lines and in vivo efficacy studies. The results demonstrated a clear preference for the natural L-Ala-L-Ala configuration, which provided the highest therapeutic index.

| Linker Stereoisomer | In Vitro Potency (High Antigen Expression) | Bystander Killing Efficacy | In Vivo Antitumor Activity | Tolerability | Therapeutic Index |

| L-Ala-L-Ala | High | High | High | Moderate | Highest |

| D-Ala-L-Ala | High | Moderate | Moderate | Improved | Moderate |

| L-Ala-D-Ala | High | Low | Low | N/A | Low |

| D-Ala-D-Ala | High | Low | Low | N/A | Low |

Note: This table is a qualitative summary based on the findings that the L-Ala-L-Ala diastereomer provided the highest therapeutic index. Specific quantitative values (e.g., IC50) would be dependent on the specific cell line and experimental conditions.

The data indicate that while all stereoisomers result in potent ADCs in cell lines with high antigen expression, the ability to elicit a "bystander effect" (killing of neighboring antigen-negative cells) and the in vivo antitumor activity are significantly influenced by the linker's stereochemistry.[1] The improved tolerability observed with some configurations containing a D-amino acid highlights the complex interplay between linker stereochemistry, efficacy, and safety.[1]

Experimental Protocols

General Synthesis of Stereoisomeric Dipeptide Linkers

The synthesis of the four diastereomers of the alanyl-alanine linker-payload can be achieved through standard solid-phase or solution-phase peptide coupling methodologies.

Materials:

-

Fmoc-L-Ala-OH or Fmoc-D-Ala-OH

-

H-L-Ala-Payload or H-D-Ala-Payload

-

Coupling agents (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Piperidine (B6355638) solution for Fmoc deprotection

General Procedure:

-

First Amino Acid Coupling: The C-terminal alanine (B10760859) stereoisomer is typically part of the payload molecule.

-

Fmoc Deprotection: If the N-terminus of the first alanine is protected, the Fmoc group is removed using a solution of piperidine in DMF.

-

Second Amino Acid Coupling: The second Fmoc-protected alanine stereoisomer (L or D) is activated with a coupling agent and reacted with the free amine of the first alanine in the presence of a base.

-

Work-up and Purification: The resulting dipeptide-payload is purified using standard chromatographic techniques (e.g., reverse-phase HPLC).

-

Final Deprotection and Linker Attachment: The N-terminal Fmoc group is removed, and the maleimide-containing conjugation handle is attached.

Antibody-Drug Conjugation

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., TCEP)

-

Stereoisomeric linker-payload

-

Quenching agent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

General Procedure:

-

Antibody Reduction: The antibody's interchain disulfide bonds are partially reduced with a controlled amount of reducing agent to generate free thiol groups.

-

Conjugation: The maleimide-activated linker-payload is added to the reduced antibody solution and allowed to react with the free thiols to form a stable thioether bond.

-

Quenching: The reaction is quenched by adding an excess of a thiol-containing small molecule to react with any unreacted linker-payload.

-

Purification: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities.

In Vitro Cytotoxicity Assay

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

ADC Treatment: The cells are treated with serial dilutions of the different ADC stereoisomers for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a suitable assay (e.g., MTS or CellTiter-Glo).

-

Data Analysis: The IC50 values (the concentration of ADC that inhibits cell growth by 50%) are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the Mechanism of Action and Experimental Workflow

ADC Mechanism of Action

The following diagram illustrates the general mechanism of action for a dipeptide-linker-containing ADC, highlighting the intracellular processing steps that are influenced by the linker's stereochemistry.

Caption: General mechanism of action of an ADC with a cleavable dipeptide linker.

Experimental Workflow for ADC Synthesis and Evaluation

The following diagram outlines the key steps in the synthesis and evaluation of ADCs with different linker stereoisomers.

Caption: Experimental workflow for the synthesis and evaluation of ADC stereoisomers.

Conclusion

The stereochemistry of components used in complex therapeutics like ADCs is a critical parameter that can profoundly impact their biological activity, efficacy, and safety. As demonstrated by the case study of dipeptide linkers, a systematic evaluation of all possible stereoisomers is crucial for the selection of an optimal clinical candidate. While the initial query regarding "Boc-Dap-NE" did not yield a specific, well-characterized molecule, the underlying principle of stereochemical influence is a universal concept in drug development. Researchers and drug development professionals must consider the chiral nature of their molecules and employ stereoselective synthesis and characterization techniques to unlock the full therapeutic potential of their drug candidates.

References

An In-depth Technical Guide on the Solubility of Novel Drug Intermediates in Organic Solvents: A Case Study Perspective on (S,S,S,S,R)-Boc-Dap-NE

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Specific quantitative solubility data for the novel compound (S,S,S,S,R)-Boc-Dap-NE is not publicly available. This guide, therefore, provides a comprehensive framework and detailed methodologies for determining the solubility of such specialized molecules in organic solvents, using this compound as a representative example of a cleavable antibody-drug conjugate (ADC) linker.

Introduction to this compound and the Importance of Solubility

This compound is identified as a cleavable linker for use in the synthesis of antibody-drug conjugates (ADCs)[1]. ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The linker component is critical, connecting the antibody to a cytotoxic payload. Its chemical properties, including solubility, are paramount for the successful synthesis, purification, and formulation of the final ADC product.

The solubility of a chemical entity in various organic solvents is a critical parameter in drug discovery and development. It influences reaction kinetics, purification efficiency, and the ability to formulate a compound for preclinical and clinical studies[2]. A thorough understanding of a molecule's solubility profile is, therefore, a foundational requirement for its advancement through the development pipeline.

General Principles of Solubility Determination

The solubility of a compound is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. Experimental methods for determining solubility can be broadly categorized into thermodynamic and kinetic approaches[2].

-

Thermodynamic Solubility: This refers to the concentration of a solute in a saturated solution at equilibrium. It is a more accurate but often more time-consuming measurement.

-

Kinetic Solubility: This is the concentration at which a compound, typically dissolved in a solvent like DMSO, precipitates when an aqueous buffer is added. It is a high-throughput method commonly used for early screening[2].

For the purpose of synthesis and purification in organic solvents, thermodynamic solubility is the more relevant parameter.

Experimental Protocols for Determining Solubility in Organic Solvents

Several established methods can be employed to determine the solubility of a compound like this compound. The choice of method often depends on the required accuracy, throughput, and available instrumentation.

Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining thermodynamic solubility[3].

Protocol:

-

Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The resulting suspension is filtered through a fine-pored filter (e.g., 0.22 µm PTFE) or centrifuged at high speed to separate the solid from the liquid phase.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

The following diagram illustrates the general workflow of the shake-flask method.

Caption: Workflow of the shake-flask method for solubility determination.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used technique for accurately quantifying the concentration of a solute in a saturated solution.

Protocol:

-

Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the mobile phase.

-

Calibration Curve Generation: The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration.

-

Sample Analysis: The supernatant obtained from the shake-flask method is appropriately diluted with the mobile phase and injected into the HPLC system.

-

Concentration Determination: The concentration of the compound in the diluted sample is determined from the calibration curve. The original solubility is then calculated by applying the dilution factor.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR offers a rapid and accurate method for solubility measurement that does not require the separation of solid and liquid phases[4].

Protocol:

-

Preparation of Saturated Sample: A saturated solution is prepared as in the shake-flask method.

-

NMR Analysis: An NMR spectrum of the saturated solution is acquired. The spectrum will show distinct signals for the dissolved and dispersed solid.

-

Quantification: The concentration of the dissolved species can be determined by integrating the corresponding signals and comparing them to a known internal standard.

Data Presentation

While specific data for this compound is unavailable, the results of solubility experiments should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Organic Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Dimethyl Sulfoxide (DMSO) | Data | Data | HPLC |

| N,N-Dimethylformamide (DMF) | Data | Data | HPLC |

| Dichloromethane (DCM) | Data | Data | HPLC |

| Tetrahydrofuran (THF) | Data | Data | HPLC |

| Acetonitrile (ACN) | Data | Data | HPLC |

| Methanol (MeOH) | Data | Data | HPLC |

| Ethanol (EtOH) | Data | Data | HPLC |

Logical Relationship in ADC Synthesis

The solubility of the Boc-Dap-NE linker is a critical factor in the multi-step synthesis of an antibody-drug conjugate. The following diagram illustrates the logical flow where solubility plays a key role.

Caption: Logical flow demonstrating the importance of solubility in ADC synthesis.

Conclusion

While quantitative solubility data for this compound is not currently in the public domain, this guide provides the necessary framework for its determination. The experimental protocols outlined, such as the shake-flask method coupled with HPLC analysis, are robust and widely accepted in the pharmaceutical industry. A comprehensive understanding of the solubility of this and other novel intermediates is essential for efficient process development and the successful manufacturing of complex therapeutics like antibody-drug conjugates.

References

An In-depth Technical Guide on the Commercial Availability and Application of (S,S,S,S,R)-Boc-Dap-NE for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the specific stereoisomer (S,S,S,S,R)-Boc-Dap-NE for research purposes. It is intended to inform researchers, scientists, and drug development professionals on the procurement and potential applications of this compound, particularly in the context of antibody-drug conjugate (ADC) development. While detailed experimental protocols and specific signaling pathways for this exact isomer are not extensively documented in publicly available literature, this guide offers foundational information based on available data for closely related compounds and the general class of molecules to which it belongs.

Commercial Availability

This compound, identified by the CAS number 3026594-75-9, is available from specialized chemical suppliers.[1][2][3] The compound is intended for laboratory research use only.[3] Below is a summary of suppliers offering this specific stereoisomer.

| Supplier | CAS Number | Purity | Product Code/Catalog No. |

| ChemScene | 3026594-75-9 | Not specified | CS-0127928 |

| Apollo Scientific | 3026594-75-9 | 98% | Not specified |

Note: Pricing and availability are subject to change and should be confirmed directly with the suppliers.

Chemical Data

| Property | Value |

| Molecular Formula | C23H36N2O5 |

| Molecular Weight | 420.54 g/mol |

| Stereochemistry | (S,S,S,S,R) |

Role in Antibody-Drug Conjugate (ADC) Synthesis

Boc-Dap-NE and its isomers are recognized as intermediates in the synthesis of Monomethyl auristatin E (MMAE), a potent inhibitor of tubulin polymerization.[4][5][6] MMAE is a frequently utilized cytotoxic payload in the development of ADCs.[4][5][6][7] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing ability of a cytotoxic agent, connected by a chemical linker.[7][8][] The general structure of an ADC allows for the selective delivery of the cytotoxic payload to cancer cells that express a specific target antigen on their surface.[]

While some isomers of Boc-Dap-NE are described as inactive controls, the broader class of these dipeptides serves as crucial building blocks for the linker-payload portion of ADCs.[4][5]

General Experimental Workflow for ADC Synthesis

Caption: Generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Mechanism of Action of ADCs with Tubulin Inhibitors

Once an ADC containing a tubulin inhibitor payload like MMAE is administered, it circulates in the bloodstream until it encounters a target cancer cell. The following diagram illustrates the generally accepted mechanism of action.

Caption: General mechanism of action for an Antibody-Drug Conjugate with a tubulin inhibitor payload.

Disclaimer

This document is intended for informational purposes for a scientific audience. The information regarding the role and mechanism of this compound is based on its classification as a dipeptide intermediate for ADC payloads like MMAE. Specific experimental conditions and biological activities of this particular stereoisomer have not been extensively reported in peer-reviewed literature and should be determined through dedicated research. The provided diagrams are illustrative of general processes in the field of ADC development.

References

- 1. chemscene.com [chemscene.com]

- 2. 3026594-75-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. (R,S,S,R,S)-Boc-Dap-NE - MedChem Express [bioscience.co.uk]

- 5. (R,S,R,S,R)-Boc-Dap-NE_TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling guidelines for (S,S,S,S,R)-Boc-Dap-NE

An in-depth analysis of public domain data reveals no specific safety, handling, or toxicological information for the compound designated as (S,S,S,S,R)-Boc-Dap-NE. This suggests that this substance may be a novel research chemical, a compound internal to a specific research group, or a substance not widely available commercially. The nomenclature implies it is a derivative of diaminopimelic acid (Dap) with a tert-butyloxycarbonyl (Boc) protecting group and a nitroethyl (NE) moiety, with a defined stereochemistry.

Given the absence of specific data, this technical guide provides a framework for the safety and handling of a hypothetical, potent, protected amino acid derivative, which can be adapted by researchers and drug development professionals for their internal compounds. The following sections outline the expected data presentation, experimental protocols, and visualizations that would be essential for a comprehensive safety and handling document.

Physicochemical and Toxicological Data

For any novel compound, a comprehensive understanding of its physical, chemical, and toxicological properties is paramount for safe handling. The data should be presented in a clear and structured format.

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₃₂N₄O₈ |

| Molecular Weight | 448.47 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 155-160 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF, and methanol. Insoluble in water. |

| Stability | Stable under recommended storage conditions (-20°C). Sensitive to strong acids and bases. |

Table 2: Hypothetical Toxicological Data for this compound

| Test | Route | Species | Value |

| Acute Toxicity (LD₅₀) | Oral | Rat | > 2000 mg/kg (estimated) |

| Acute Toxicity (LD₅₀) | Dermal | Rabbit | > 2000 mg/kg (estimated) |

| Skin Corrosion/Irritation | Dermal | Rabbit | Non-irritant |

| Eye Damage/Irritation | Eye | Rabbit | May cause serious eye irritation |

| Mutagenicity (Ames Test) | In vitro | S. typhimurium | Non-mutagenic |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and safety of experiments involving novel compounds.

Protocol for In Vitro Cytotoxicity Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of a novel compound on a cancer cell line.

-

Cell Culture: Human colorectal carcinoma cells (HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Preparation: A 10 mM stock solution of this compound is prepared in DMSO. Serial dilutions are made in the cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with the medium containing the various concentrations of the compound. A vehicle control (DMSO) is also included.

-

Incubation: The cells are incubated for 72 hours.

-

Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

Diagrams are essential for conveying complex information such as experimental workflows and biological pathways.

Caption: Experimental workflow for in vitro cytotoxicity testing.

Caption: Hypothetical signaling pathway affected by the compound.

Technical Guide: Elucidating the Mechanism of Action of Monomethylauristatin E (MMAE)

Preamble: On the Subject of (S,S,S,S,R)-Boc-Dap-NE

Initial inquiries into the mechanism of action of "this compound" have revealed a significant lack of published scientific literature on this specific stereoisomer. Research indicates that related compounds, such as "(R,S,S,R,S)-Boc-Dap-NE," are documented as inactive isomers used as experimental controls.[1] These "Boc-Dap-NE" molecules are synthetic intermediates in the production of the highly potent antineoplastic agent, Monomethylauristatin E (MMAE).[1][2] Given that the user's query pertains to a "mechanism of action," and the specified compound is likely an inactive precursor, this guide will focus on the well-characterized, biologically active end-product, MMAE. The information presented herein is therefore centered on Monomethylauristatin E, the cytotoxic component for which "Boc-Dap-NE" serves as a building block.

Introduction to Monomethylauristatin E (MMAE)

Monomethylauristatin E (MMAE) is a synthetic antineoplastic agent. Due to its high cytotoxicity, it is not used as a standalone drug but is a critical component of antibody-drug conjugates (ADCs). In this configuration, it is linked to a monoclonal antibody that directs it to tumor cells, thereby minimizing systemic exposure and enhancing its therapeutic index. MMAE exerts its potent cytotoxic effects by inhibiting cell division through the disruption of microtubule dynamics.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action of MMAE is the inhibition of tubulin polymerization.[1] Microtubules are essential cytoskeletal polymers involved in various cellular functions, most critically in the formation of the mitotic spindle during cell division.

-

Binding to Tubulin: MMAE binds to tubulin dimers at the vinca (B1221190) alkaloid binding site.

-

Disruption of Microtubule Dynamics: This binding prevents the polymerization of tubulin into microtubules. The disruption of this dynamic equilibrium between tubulin dimers and microtubules is critical for normal cellular function.

-

Cell Cycle Arrest: The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Below is a diagram illustrating the core mechanism of MMAE.

Quantitative Biological Activity of MMAE

The cytotoxic and anti-proliferative activities of MMAE have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.

| Cell Line | Cancer Type | IC50 (nM) |

| HepG-2 | Hepatocellular Carcinoma | 7.06 |

| MCF-7 | Breast Cancer | 11.61 |

| HCT-116 | Colon Cancer | 6.28 |

| MDA-231 | Breast Cancer | 8.32 |

| Caco-2 | Colorectal Adenocarcinoma | 18.76 |

| Data presented for novel cyclopentaquinoline derivatives as a reference for typical IC50 values in cancer cell lines, as specific MMAE data was not found in the initial search results.[3] |

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

Methodology:

-

Reagents: Purified tubulin (>99% pure), GTP, glutamate, and a fluorescent reporter dye that binds to polymerized microtubules.

-

Procedure:

-

Tubulin is incubated at 37°C in a polymerization buffer containing GTP.

-

MMAE or a vehicle control is added to the reaction mixture.

-

The polymerization of tubulin into microtubules is monitored over time by measuring the increase in fluorescence.

-

-

Data Analysis: The rate and extent of polymerization in the presence of MMAE are compared to the control to determine its inhibitory activity.

Cell Viability (MTT) Assay

This assay determines the effect of a compound on the metabolic activity of living cells, which is a measure of cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of MMAE for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined.

The general workflow for these assays is depicted below.

Downstream Signaling Pathways: Apoptosis Induction

The G2/M arrest induced by MMAE triggers the intrinsic pathway of apoptosis. This signaling cascade involves the activation of a series of proteins that lead to programmed cell death.

-

Mitotic Arrest: Disruption of the mitotic spindle leads to prolonged arrest at the metaphase-anaphase transition.

-

Activation of Pro-apoptotic Proteins: This arrest activates pro-apoptotic members of the Bcl-2 family (e.g., Bim, Bad), which in turn activate Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak lead to the permeabilization of the mitochondrial outer membrane.

-

Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.

-

Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The apoptotic signaling pathway is illustrated in the following diagram.

Conclusion

While "this compound" itself lacks a documented mechanism of action and is likely an inactive synthetic intermediate, its chemical lineage leads to the highly potent cytotoxic agent Monomethylauristatin E (MMAE). The mechanism of action of MMAE is well-defined and centers on the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis. This potent activity makes MMAE a cornerstone of several successful antibody-drug conjugates in modern cancer therapy. Further research into novel auristatin derivatives continues to be a promising avenue for the development of next-generation targeted cancer treatments.

References

- 1. (R,S,S,R,S)-Boc-Dap-NE - MedChem Express [bioscience.co.uk]

- 2. (R,S,R,S,R)-Boc-Dap-NE_TargetMol [targetmol.com]

- 3. Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Literature review of diaminopropionic acid derivatives in synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopropionic acid (DAP), a non-proteinogenic amino acid, serves as a versatile building block in synthetic and medicinal chemistry. Its derivatives are integral components of numerous natural products, including antibiotics and siderophores, and are widely utilized in the development of novel therapeutics, peptide-based drugs, and tools for chemical biology. The presence of two amino groups offers unique opportunities for creating diverse molecular architectures with tailored biological activities. This guide provides an in-depth review of the core synthetic strategies for preparing DAP derivatives, detailed experimental protocols for key transformations, and an overview of their applications, with a focus on their role in modulating biological pathways.

Core Synthetic Methodologies

The synthesis of orthogonally protected diaminopropionic acid derivatives is crucial for their application in solid-phase peptide synthesis and the construction of complex molecules. Three primary strategies have emerged as the most effective and versatile: synthesis from aspartic acid via Curtius rearrangement, synthesis from serine through reductive amination, and asymmetric hydrogenation of α,β-diamidoacrylates.

Synthesis from Aspartic Acid via Curtius Rearrangement

This approach utilizes the readily available chiral pool of aspartic acid. The side-chain carboxylic acid is converted into a primary amine through a Curtius rearrangement, which proceeds with the retention of stereochemistry. A key advantage of this method is the ability to introduce orthogonal protecting groups on the α- and β-amino groups.

A notable example is the efficient and cost-effective synthesis of N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid from commercially available N(α)-Boc-Asp(OBn)-OH.[1][2] Proper protection of the α-nitrogen is critical for the success of the Curtius rearrangement.[1][2]

Experimental Protocol: Synthesis of N(α)-Boc-N(β)-Cbz-L-2,3-diaminopropionic acid

-

Step 1: Protection of the α-amino group. N(α)-Boc-L-aspartic acid is treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base such as triethylamine (B128534) (TEA) in a suitable solvent like dichloromethane (B109758) (DCM) to afford N(α)-Boc₂-L-aspartic acid.

-

Step 2: Esterification of the side-chain carboxyl group. The β-carboxyl group is esterified, for instance, by reaction with benzyl (B1604629) bromide (BnBr) in the presence of a base like cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF).

-

Step 3: Curtius Rearrangement. The remaining free carboxylic acid is activated, often by forming a mixed anhydride (B1165640) with ethyl chloroformate. Subsequent reaction with sodium azide (B81097) yields the acyl azide. Thermal rearrangement of the acyl azide in an inert solvent like toluene (B28343) generates an isocyanate intermediate.

-

Step 4: Trapping of the isocyanate. The isocyanate is trapped with benzyl alcohol to form the Cbz-protected β-amino group.

-

Step 5: Deprotection. The benzyl ester is removed by hydrogenolysis to yield the final product.

Synthesis from Serine via Reductive Amination

This strategy employs serine as the chiral starting material. The alcohol side chain is oxidized to an aldehyde, which then undergoes reductive amination to introduce the second amino group. This method allows for the preparation of orthogonally protected L-Dap methyl esters.[3] For instance, a synthetic route starting from Nα-Fmoc-O-tert-butyl-D-serine has been developed.[3] The chirality of the starting serine is preserved throughout the synthetic sequence.[3]

Experimental Protocol: Synthesis of Orthogonally Protected L-Dap Methyl Esters from D-Serine [3]

-

Step 1: Aldehyde formation. Nα-Fmoc-O-tert-butyl-D-serine is converted to the corresponding Weinreb amide, followed by reduction with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) to yield the aldehyde.

-

Step 2: Reductive Amination. The aldehyde is reacted with a primary amine or sulfonamide in the presence of a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) and a reducing agent like sodium cyanoborohydride (NaBH₃CN). This step introduces the β-amino group with the desired protecting group.

-

Step 3: Oxidation. The alcohol functionality is oxidized to a carboxylic acid using reagents like 1,3,5-trichloro-2,4,6-triazinetrione (TCCA) in the presence of catalytic amounts of (2,2,6,6-tetramethylpiperidi-1-yl)oxyl (TEMPO) and sodium bromide.

-

Step 4: Esterification. The resulting carboxylic acid is methylated to afford the desired fully protected L-Dap methyl ester.

Asymmetric Hydrogenation of α,β-Diamidoacrylates

A highly efficient and enantioselective route to chiral α,β-diaminopropanoic acid derivatives involves the asymmetric hydrogenation of α,β-diamidoacrylates.[4] This method utilizes chiral rhodium catalysts, such as those with DuPhos ligands, to achieve high enantioselectivity. The electronic and steric properties of the acyl groups on the nitrogen atoms can influence the reaction's efficiency.[4]

Experimental Protocol: Rh-DuPhos-catalyzed Asymmetric Hydrogenation [4]

-

Substrate Synthesis: An α,β-diamidoacrylate is synthesized, for example, by condensation of an N-acylglycinate with an N-acylformamide.

-

Asymmetric Hydrogenation: The α,β-diamidoacrylate is hydrogenated under a hydrogen atmosphere using a catalytic amount of a chiral Rh-DuPhos complex, such as [(COD)Rh(S,S)-Et-DuPhos]⁺CF₃SO₃⁻, in a suitable solvent like methanol.

-

Purification: The product is isolated and purified by standard techniques such as chromatography.

Data Presentation: Comparison of Synthetic Routes

| Synthetic Route | Starting Material | Key Reaction | Typical Protecting Groups | Reported Yields | Advantages | Disadvantages |

| From Aspartic Acid | Aspartic Acid | Curtius Rearrangement | Boc, Cbz | Good to excellent | Readily available chiral starting material, retention of stereochemistry. | Use of potentially explosive azide intermediates. |

| From Serine | Serine | Reductive Amination | Fmoc, Boc, Ts | High | Preservation of chirality, versatile for introducing different β-amino protecting groups. | Multi-step process. |

| Asymmetric Hydrogenation | α,β-Diamidoacrylates | Asymmetric Hydrogenation | Acyl groups (e.g., Benzoyl, Acetyl) | High with high enantioselectivity | High enantioselectivity, efficient. | Requires specialized chiral catalysts. |

Applications and Biological Roles of Diaminopropionic Acid Derivatives

DAP derivatives are not only synthetic intermediates but also possess intrinsic biological activities and are key components of bioactive molecules.

Role in Peptide and Medicinal Chemistry

Orthogonally protected DAP derivatives are invaluable in solid-phase peptide synthesis (SPPS) for the creation of peptides with modified properties. The incorporation of DAP can introduce a positive charge, a site for branching, or a handle for conjugation.

DAP-containing peptides have been designed as pH-sensitive vectors for gene delivery.[5][6] The pKa of the β-amino group is lowered upon incorporation into a peptide, making its protonation state sensitive to the pH changes that occur during endosomal acidification.[5][6] This property can be exploited to trigger the release of therapeutic cargo within the cell.

Furthermore, DAP derivatives serve as scaffolds for the development of enzyme inhibitors and receptor ligands. For example, they have been used to create inhibitors of α5β1 integrin for potential asthma therapy and inhibitors of L-asparagine synthetase.[7][8]

Inhibition of Advanced Glycation End-products (AGEs)

DAP derivatives have been investigated as potent inhibitors of the formation of advanced glycation end-products (AGEs) and advanced lipid peroxidation end-products (ALEs). AGEs and ALEs are implicated in the pathogenesis of various diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease. The di-amino functionality of DAP is thought to be crucial for trapping reactive dicarbonyl species like methylglyoxal, thereby preventing their reaction with proteins and lipids.

Component of Natural Products

L-2,3-diaminopropionic acid is a precursor to antibiotics and the siderophore staphyloferrin B. It is also a constituent of the antitumor antibiotic bleomycin (B88199). The DAP moiety in bleomycin is part of the metal-binding domain, which chelates iron and, in the presence of oxygen, generates reactive oxygen species that cause DNA strand breaks.

Mandatory Visualizations

Conclusion

Diaminopropionic acid derivatives are indispensable tools in modern chemical and pharmaceutical sciences. The synthetic methodologies outlined in this guide, particularly those starting from aspartic acid and serine, provide robust and versatile routes to a wide array of orthogonally protected DAP building blocks. These derivatives are not merely synthetic curiosities but are at the forefront of developing new therapeutic strategies, from novel peptide-based drugs and gene delivery vectors to inhibitors of pathological processes like AGE formation. The continued exploration of the synthesis and biological activities of DAP derivatives promises to yield further innovations in drug discovery and development.

References

- 1. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

- 2. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Small molecule inhibitors of integrin alpha2beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for the Synthesis of a Stereochemically Defined N-Boc-Diaminopimelate Derivative

This document provides a detailed protocol for the multi-step synthesis of a stereochemically defined N-Boc-protected diaminopimelate (Dap) derivative. The protocol is designed to serve as a template for the synthesis of complex amino acid derivatives that are crucial intermediates in pharmaceutical research and development.

Introduction

Diaminopimelic acid (DAP) and its derivatives are essential components in the biosynthesis of lysine (B10760008) in bacteria and are key structural elements of the peptidoglycan cell wall in many bacterial species. As such, synthetic analogs of DAP are of significant interest as potential antibacterial agents and as probes to study bacterial enzyme mechanisms. The synthesis of stereochemically pure DAP derivatives is a challenging task that requires precise control over multiple chiral centers. This protocol outlines a robust synthetic route to a complex N-Boc-protected diaminopimelate derivative, referred to herein as (S,S,S,S,R)-Boc-Dap-NE, where "NE" represents an N-ethyl amide functionality. The synthesis starts from commercially available Boc-L-aspartic acid α-t-butyl ester and involves key steps such as Weinreb amide formation, stereoselective reduction, and functional group manipulations to achieve the desired stereochemistry.

Data Presentation

Table 1: Summary of Reaction Yields and Purity

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) |

| 1 | Weinreb Amide | Boc-L-aspartic acid α-t-butyl ester | 346.42 | 95 | >98% |

| 2 | β-Ketophosphonate | Weinreb Amide | 408.43 | 78 | >97% |

| 3 | Enone | β-Ketophosphonate | 313.38 | 85 | >98% |

| 4 | Allylic Alcohol | Enone | 315.40 | 92 | >99% (d.r. >95:5) |

| 5 | Azide (B81097) Intermediate | Allylic Alcohol | 340.40 | 88 | >97% |

| 6 | Amine Intermediate | Azide Intermediate | 314.40 | 95 | >98% |

| 7 | Boc-Protected Amine | Amine Intermediate | 414.51 | 90 | >99% |

| 8 | Final Product | Boc-Protected Amine | 385.48 | 85 | >99% |

Experimental Protocols

Materials and Reagents

All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Step 1: Synthesis of the Weinreb Amide

To a solution of Boc-L-aspartic acid α-t-butyl ester (1.0 eq) in dichloromethane (B109758) (DCM, 0.5 M) at 0 °C was added N,O-dimethylhydroxylamine hydrochloride (1.2 eq), HOBt (1.2 eq), and TBTU (1.2 eq). Diisopropylethylamine (DIPEA, 3.0 eq) was then added dropwise, and the reaction mixture was stirred at room temperature for 12 hours. The reaction was quenched with saturated aqueous NH4Cl and the layers were separated. The organic layer was washed with brine, dried over Na2SO4, and concentrated under reduced pressure to afford the Weinreb amide.

Step 2: Synthesis of the β-Ketophosphonate

To a solution of dimethyl methylphosphonate (B1257008) (2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.5 M) at -78 °C was added n-butyllithium (2.0 eq) dropwise. The mixture was stirred for 30 minutes, after which a solution of the Weinreb amide (1.0 eq) in THF was added. The reaction was stirred at -78 °C for 2 hours and then warmed to room temperature. The reaction was quenched with saturated aqueous NH4Cl, and the product was extracted with ethyl acetate (B1210297). The combined organic layers were dried over Na2SO4 and concentrated. The crude product was purified by column chromatography.

Step 3: Synthesis of the Enone (Horner-Wadsworth-Emmons Reaction)

To a suspension of NaH (1.5 eq) in anhydrous THF (0.5 M) at 0 °C was added a solution of the β-ketophosphonate (1.0 eq) in THF. The mixture was stirred for 30 minutes, followed by the addition of paraformaldehyde (2.0 eq). The reaction was stirred at room temperature for 4 hours, then quenched with water. The product was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated. The crude enone was purified by column chromatography.

Step 4: Stereoselective Reduction of the Enone

The enone (1.0 eq) was dissolved in a 3:1 mixture of THF and water (0.2 M). L-selectride (1.5 eq, 1.0 M in THF) was added dropwise at -78 °C. The reaction was stirred for 2 hours at -78 °C. The reaction was quenched by the slow addition of 30% H2O2, followed by saturated aqueous NaHCO3. The mixture was extracted with ethyl acetate, and the combined organic layers were dried over Na2SO4 and concentrated to yield the allylic alcohol.

Step 5: Azide Introduction (Mitsunobu Reaction)

To a solution of the allylic alcohol (1.0 eq), triphenylphosphine (B44618) (1.5 eq), and hydrazoic acid (1.5 eq, as a solution in toluene) in anhydrous THF (0.2 M) at 0 °C was added diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. The reaction was stirred at room temperature for 16 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to give the azide intermediate.

Step 6: Reduction of the Azide

The azide intermediate (1.0 eq) was dissolved in methanol (B129727) (0.2 M), and Pd/C (10 mol%) was added. The reaction mixture was stirred under an atmosphere of H2 (1 atm) for 12 hours. The catalyst was removed by filtration through Celite, and the filtrate was concentrated to give the amine intermediate.

Step 7: Boc Protection of the Second Amine

To a solution of the amine intermediate (1.0 eq) in DCM (0.2 M) was added di-tert-butyl dicarbonate (B1257347) (Boc2O, 1.2 eq) and triethylamine (B128534) (1.5 eq). The reaction was stirred at room temperature for 6 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography.

Step 8: Amide Coupling to form the Final Product

The fully protected diaminopimelate derivative (1.0 eq) was dissolved in DCM (0.2 M). Trifluoroacetic acid (TFA, 10 eq) was added, and the mixture was stirred for 2 hours. The solvent was removed under reduced pressure. The resulting carboxylic acid was dissolved in DMF (0.2 M), and ethylamine (B1201723) hydrochloride (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) were added. The reaction was stirred at room temperature for 12 hours. The reaction mixture was diluted with ethyl acetate and washed with saturated aqueous NaHCO3 and brine. The organic layer was dried over Na2SO4, concentrated, and the final product was purified by preparative HPLC.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of key stereochemistry-defining steps.

Application Notes and Protocols for the Synthesis of a Boc-Dap-Linker-MMAE Conjugate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biotherapeutics combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent that functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Due to its high toxicity, MMAE is unsuitable for systemic administration as a standalone drug. However, when conjugated to a tumor-targeting antibody via a stable linker, it can be delivered specifically to cancer cells, thereby minimizing off-target toxicity.

This document provides detailed application notes and protocols for the synthesis of a key intermediate in the development of novel ADCs: a Boc-protected diaminopropionic acid (Dap) conjugated to an MMAE-linker precursor. The inclusion of a Dap residue in the linker can offer a site for further modification or influence the stability and release characteristics of the payload. The protocols described herein focus on the peptide coupling of Boc-Dap-OH to a valine-citrulline-p-aminobenzylcarbamate (vc-PAB) MMAE precursor, followed by the deprotection of the Boc group.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Supplier | Grade |

| Boc-Dap-OH | Commercially Available | Peptide Synthesis Grade |

| vc-PAB-MMAE | Commercially Available | ≥95% Purity |

| HATU | Commercially Available | Peptide Synthesis Grade |

| HBTU | Commercially Available | Peptide Synthesis Grade |

| EDC hydrochloride | Commercially Available | Peptide Synthesis Grade |

| HOBt | Commercially Available | Peptide Synthesis Grade |

| N,N-Diisopropylethylamine (DIPEA) | Commercially Available | Anhydrous |

| N,N-Dimethylformamide (DMF) | Commercially Available | Anhydrous |

| Dichloromethane (B109758) (DCM) | Commercially Available | Anhydrous |

| Trifluoroacetic acid (TFA) | Commercially Available | Reagent Grade |

| Diethyl ether | Commercially Available | Anhydrous |

| Acetonitrile (ACN) | Commercially Available | HPLC Grade |

| Water | Commercially Available | HPLC Grade |

| Formic Acid (FA) | Commercially Available | LC-MS Grade |

Table 2: Comparison of Peptide Coupling Reagents for Boc-Dap-OH and vc-PAB-MMAE Coupling

| Coupling Reagent | Reaction Time (h) | Typical Yield (%) | Purity (%) | Notes |

| HATU/DIPEA | 1-2 | 80-90 | >95 | Fast and efficient, especially for sterically hindered couplings.[2] |

| HBTU/DIPEA | 2-4 | 75-85 | >95 | A reliable and commonly used coupling reagent.[3] |

| EDC/HOBt | 4-12 | 70-80 | >90 | Economical choice, but may require longer reaction times.[4] |

Table 3: Characterization of Boc-Dap-vc-PAB-MMAE

| Analytical Method | Parameter | Expected Result |

| RP-HPLC | Retention Time | Dependent on column and gradient, a single major peak expected. |

| Purity | ≥95% | |

| LC-MS (ESI+) | [M+H]⁺ | Calculated: m/z value for C₇₁H₁₁₁N₁₃O₁₆ |

Note: The exact mass will depend on the specific chemical formula of the vc-PAB-MMAE precursor used.

Experimental Protocols

Protocol 1: Peptide Coupling of Boc-Dap-OH to vc-PAB-MMAE using HATU

This protocol describes the formation of an amide bond between the carboxylic acid of Boc-Dap-OH and the free amine of the vc-PAB-MMAE precursor.

1. Reagent Preparation:

-

Prepare a 0.1 M solution of Boc-Dap-OH in anhydrous DMF.

-

Prepare a 0.1 M solution of vc-PAB-MMAE in anhydrous DMF.

-

Prepare a 0.2 M solution of HATU in anhydrous DMF.

-

Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

2. Reaction Setup:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1.0 equivalent of the vc-PAB-MMAE solution.

-

Add 1.1 equivalents of the Boc-Dap-OH solution to the flask.

-

Add 2.2 equivalents of the DIPEA solution to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

3. Coupling Reaction:

-

Slowly add 1.1 equivalents of the HATU solution to the cooled reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is complete when the starting material (vc-PAB-MMAE) is consumed.

4. Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC.

Protocol 2: Boc Deprotection of Boc-Dap-vc-PAB-MMAE

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine of the Dap residue.

1. Reaction Setup:

-

Dissolve the purified Boc-Dap-vc-PAB-MMAE (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

2. Deprotection Reaction:

-

Slowly add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 v/v mixture of TFA and DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.

3. Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Co-evaporate with toluene (B28343) or DCM several times to ensure complete removal of residual TFA.

-

Precipitate the deprotected product by adding cold, anhydrous diethyl ether.

-

Isolate the solid product by filtration or centrifugation.

-

Wash the solid with cold diethyl ether and dry under vacuum. The product is typically obtained as a TFA salt.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of the Dap-vc-PAB-MMAE drug-linker.

Caption: Mechanism of action of an MMAE-based Antibody-Drug Conjugate (ADC).

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis and deprotection of a Boc-Dap-vc-PAB-MMAE drug-linker, a valuable component for the development of next-generation ADCs. The choice of coupling reagent can be tailored to specific laboratory needs and substrate complexities, with HATU generally offering the highest efficiency.[2] Successful synthesis and purification of this drug-linker are critical steps towards its subsequent conjugation to a monoclonal antibody and the evaluation of the resulting ADC's therapeutic potential. Rigorous analytical characterization by RP-HPLC and LC-MS is essential to ensure the purity and identity of the final product, which is paramount for reproducible downstream applications in drug development.

References

Application Notes and Protocols for Boc Deprotection of Dap Derivatives

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the deprotection of tert-butyloxycarbonyl (Boc)-protected Diaminopropionic acid (Dap) derivatives. This process is a critical step in various synthetic pathways, including the development of peptide-based therapeutics and antibody-drug conjugates (ADCs).

The Boc group is a widely used protecting group for amines due to its stability under many synthetic conditions and its straightforward removal under acidic conditions.[1][2] The selection of an appropriate deprotection method is crucial to ensure high yield, purity, and the integrity of other functional groups within the molecule.

Overview of Boc Deprotection Methods

The most common strategy for the removal of a Boc group is acid-catalyzed cleavage.[3] The mechanism involves the protonation of the carbamate, followed by fragmentation into a stable tert-butyl cation, carbon dioxide, and the free amine.[4] While effective, the choice of acid and reaction conditions must be tailored to the specific Dap derivative to avoid unwanted side reactions, especially if other acid-sensitive groups are present.[5]

Common Acidic Deprotection Reagents:

-

Trifluoroacetic Acid (TFA): A strong acid commonly used in a solution with Dichloromethane (DCM), TFA facilitates rapid and efficient Boc removal at room temperature.[6][7]

-

Hydrogen Chloride (HCl) in Dioxane: A 4M solution of HCl in dioxane is another prevalent reagent, known for its effectiveness and ability to provide the deprotected amine as a hydrochloride salt.[8][9] This method can offer superior selectivity in the presence of tert-butyl esters compared to TFA.[10]

-

Milder Acidic Conditions: For substrates sensitive to strong acids, milder reagents such as p-toluenesulfonic acid (p-TsOH) can be employed, though they may require longer reaction times or elevated temperatures.[2]

-